molecular formula C8H6ClNO2 B7865439 1-Chloro-3-(2-nitroethenyl)benzene

1-Chloro-3-(2-nitroethenyl)benzene

Cat. No.: B7865439
M. Wt: 183.59 g/mol
InChI Key: GXQRAWTWDNHGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is characterized by a benzene ring substituted with a chlorine atom and a 2-nitroethenyl group. This compound is known for its distinctive properties and applications in various fields of science and industry.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of 1-chloro-3-(2-nitroethenyl)benzene can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction of the nitro group results in the formation of aniline derivatives.

  • Substitution: Substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

1-Chloro-3-(2-nitroethenyl)benzene is utilized in several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Chloro-3-(2-nitroethenyl)benzene is compared with other similar compounds, such as 1-chloro-2-fluoro-3-(2-nitroethenyl)benzene and 1-chloro-3-(2-nitrovinyl)benzene. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 1-chloro-2-fluoro-3-(2-nitroethenyl)benzene

  • 1-chloro-3-(2-nitrovinyl)benzene

  • 1-chloro-2-methyl-3-(2-nitroethenyl)benzene

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Properties

IUPAC Name

1-chloro-3-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRAWTWDNHGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 28.11 g (200 mmol) of 3-chlorobenzaldehyde, 15.4 g of ammonium acetate and 32.5 mL of nitromethane in 230 mL of glacial acetic acid was heated at reflux temperature for 3 h and then poured onto ice. The resultant aqueous mixture was made basic by the addition of 45% aqueous potassium hydroxide. The precipitate was filtered and crystallized from ethyl acetate/hexane to give 5 g of the title compound. The filtrate was concentrated to afford an additional 13.5 g of product.
Quantity
28.11 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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